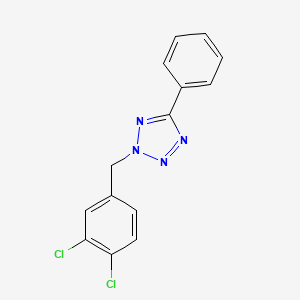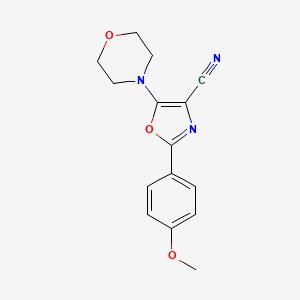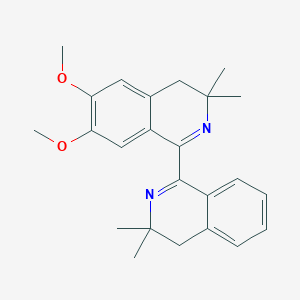
3-(2,2-dicyanoethenyl)phenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound featuring a phenyl ring substituted with a dicyanoethenyl group and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dicyanoethenyl Group: This step involves the reaction of malononitrile with an appropriate aldehyde under basic conditions to form the dicyanoethenyl group.
Attachment to the Phenyl Ring: The dicyanoethenyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately through the reaction of a hydrazine derivative with a β-diketone.
Coupling of the Pyrazole and Phenyl Rings: The final step involves coupling the pyrazole ring to the phenyl ring via an esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The dicyanoethenyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects.
類似化合物との比較
Similar Compounds
- 3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
- 3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate
- 3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
Uniqueness
The uniqueness of 3-(2,2-Dicyanoeth-1-en-1-yl)phenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
特性
分子式 |
C15H9BrN4O2 |
|---|---|
分子量 |
357.16 g/mol |
IUPAC名 |
[3-(2,2-dicyanoethenyl)phenyl] 4-bromo-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H9BrN4O2/c1-20-9-13(16)14(19-20)15(21)22-12-4-2-3-10(6-12)5-11(7-17)8-18/h2-6,9H,1H3 |
InChIキー |
CYEANCUQFKIJKT-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C(=O)OC2=CC=CC(=C2)C=C(C#N)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B15008455.png)
![Butanamide, N-[3-(5-chloro-3-cyano-4,6-dimethyl-2-pyridyloxy)phenyl]-](/img/structure/B15008461.png)

![6-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B15008479.png)
![Benzene-1,4-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone}](/img/structure/B15008492.png)

![N-(4-fluorophenyl)-4-{(2E)-2-[4-(4-methylpiperidin-1-yl)-3-nitrobenzylidene]hydrazinyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15008507.png)
![(3Z)-3-[(5-chloro-2,4-dimethoxyphenyl)imino]-1-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15008511.png)
![butyl 6-[(4-chlorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B15008515.png)
![(4Z)-4-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15008520.png)

![Benzyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15008527.png)

